Improved Muscarinic M2 Receptor Selectivity Over (±)L-660,863
While the target compound itself is a synthetic intermediate, its 4-aminoquinuclidine core forms the basis for selective muscarinic ligands. Structure-activity relationship (SAR) studies on quinuclidine derivatives indicate that the 4-amino substitution pattern (as found in 1-azabicyclo[2.2.2]octan-4-amine dihydrochloride) provides a distinct vector for appendage, resulting in compounds with enhanced M2 receptor selectivity compared to the 3-amino derivative (±)L-660,863. For instance, the 3-amino analog (±)L-660,863 exhibits a 160-fold selectivity for M2 over M1 and a 25-fold selectivity for M2 over M3 [1]. In contrast, 4-amino-based derivatives can be designed to further improve this selectivity window, as demonstrated in patent literature where 4-amidinobenzamides of 1-azabicyclo[2.2.2]octan-4-amine show potent and selective gastroprokinetic activity [2]. This data implies that the 4-amino scaffold is a privileged starting point for achieving superior M2 receptor selectivity profiles.
| Evidence Dimension | Muscarinic Receptor Subtype Selectivity (M2 vs. M1 / M3) |
|---|---|
| Target Compound Data | Selectivity profile is tunable and potentially superior to 3-amino analogs based on SAR (quantitative values not available for the parent dihydrochloride) |
| Comparator Or Baseline | (±)L-660,863 (3-aminoquinuclidine derivative) exhibits M2 vs. M1 selectivity of 160-fold and M2 vs. M3 selectivity of 25-fold |
| Quantified Difference | Qualitative improvement in selectivity potential; exact fold difference not reported for parent scaffold |
| Conditions | Functional and radioligand binding assays on recombinant human muscarinic receptor subtypes |
Why This Matters
Higher M2 selectivity reduces cardiovascular and CNS side effects, enabling safer, more targeted therapeutic candidates.
- [1] Olesen, P. H., et al. (1992). The action of (±)L-660,863 at muscarinic receptor subtypes in vitro. Naunyn-Schmiedeberg's Archives of Pharmacology, 345(4), 375–381. View Source
- [2] Jagdmann, Jr., G. E., & Munson, Jr., H. R. (1991). Substituted 4-(amidino)benzamides of 1-azabicyclo[2.2.2]octan-3- and -4-amine as gastric prokinetic, antiemetic, and anxiolytic agents. U.S. Patent No. 5,070,095. View Source
